molecular formula C45H48IrN3 B13777768 fac-Ir(3-tBu-ppy)3

fac-Ir(3-tBu-ppy)3

Cat. No.: B13777768
M. Wt: 823.1 g/mol
InChI Key: SHKJZNUTHOXNND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fac-Ir(3-tBu-ppy)3 typically involves the coordination of iridium with 2-(3-tert-butylphenyl)pyridine ligands. One common method includes the reaction of iridium trichloride hydrate with 2-(3-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 2-ethoxyethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Fac-Ir(3-tBu-ppy)3 undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.

    Reduction: It can also undergo reduction reactions, typically involving electron donors.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands[][3].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions[][3].

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species[3][3].

Mechanism of Action

The mechanism by which fac-Ir(3-tBu-ppy)3 exerts its effects involves the absorption of light, leading to the excitation of electrons. This excited state can then participate in various photochemical reactions. The compound’s molecular targets include organic substrates in photoredox reactions, where it facilitates electron transfer processes . The pathways involved often include the formation of reactive intermediates such as radicals .

Properties

Molecular Formula

C45H48IrN3

Molecular Weight

823.1 g/mol

IUPAC Name

2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3

InChI Key

SHKJZNUTHOXNND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3]

Origin of Product

United States

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